Cas no 2248311-08-0 (2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid)

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid is a spirocyclic compound featuring a unique dioxaspiro[5.5]undecane core with a propanoic acid substituent. This structure imparts rigidity and stability, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. The spirocyclic framework enhances steric control, which can be advantageous in asymmetric synthesis and catalyst design. The carboxylic acid functionality allows for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its balanced lipophilicity and polarity contribute to favorable solubility profiles, facilitating its use in diverse reaction conditions. This compound is particularly useful for researchers seeking structurally constrained building blocks with versatile reactivity.
2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid structure
2248311-08-0 structure
Product name:2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid
CAS No:2248311-08-0
MF:C12H20O4
MW:228.284804344177
CID:6194766
PubChem ID:137938073

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6507705
    • 2248311-08-0
    • 2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
    • 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid
    • Inchi: 1S/C12H20O4/c1-9(11(13)14)10-2-3-12(8-16-10)4-6-15-7-5-12/h9-10H,2-8H2,1H3,(H,13,14)
    • InChI Key: OJDHRBAKGIMPBE-UHFFFAOYSA-N
    • SMILES: O1C(C(C(=O)O)C)CCC2(C1)CCOCC2

Computed Properties

  • Exact Mass: 228.13615911g/mol
  • Monoisotopic Mass: 228.13615911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 55.8Ų

2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6507705-0.25g
2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
2248311-08-0 95.0%
0.25g
$1513.0 2025-03-14
Enamine
EN300-6507705-0.5g
2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
2248311-08-0 95.0%
0.5g
$1577.0 2025-03-14
Enamine
EN300-6507705-10.0g
2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
2248311-08-0 95.0%
10.0g
$7065.0 2025-03-14
Enamine
EN300-6507705-1.0g
2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
2248311-08-0 95.0%
1.0g
$1643.0 2025-03-14
Enamine
EN300-6507705-0.05g
2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
2248311-08-0 95.0%
0.05g
$1381.0 2025-03-14
Enamine
EN300-6507705-0.1g
2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
2248311-08-0 95.0%
0.1g
$1447.0 2025-03-14
Enamine
EN300-6507705-5.0g
2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
2248311-08-0 95.0%
5.0g
$4764.0 2025-03-14
Enamine
EN300-6507705-2.5g
2-{2,9-dioxaspiro[5.5]undecan-3-yl}propanoic acid
2248311-08-0 95.0%
2.5g
$3220.0 2025-03-14

Additional information on 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid

Research Briefing on 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid (CAS: 2248311-08-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the potential of spirocyclic compounds as versatile scaffolds for drug discovery. Among these, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid (CAS: 2248311-08-0) has emerged as a promising candidate due to its unique structural features and potential therapeutic applications. This briefing synthesizes the latest research on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound's spirocyclic core, characterized by a 2,9-dioxaspiro[5.5]undecane framework, provides a rigid and three-dimensional structure that enhances binding affinity and selectivity toward biological targets. Recent studies have explored its utility as a building block for protease inhibitors and modulators of protein-protein interactions. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the SARS-CoV-2 main protease, suggesting potential applications in antiviral therapy.

Synthetic routes to 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid have been optimized to improve yield and scalability. A novel asymmetric synthesis approach, reported in Organic Letters (2024), leverages chiral auxiliaries to achieve enantiomeric purity >99%, addressing previous challenges in stereocontrol. The compound's carboxylic acid moiety further enables facile derivatization, as evidenced by its incorporation into peptide mimetics and small-molecule conjugates.

Pharmacological evaluations have revealed intriguing properties. In vitro assays show moderate blood-brain barrier permeability (Papp = 8.7 × 10-6 cm/s in MDCK models), positioning it as a candidate for CNS-targeted therapeutics. Additionally, its metabolic stability in human liver microsomes (t1/2 > 120 min) and low cytotoxicity (CC50 > 100 μM in HEK293 cells) support further development. Current structure-activity relationship (SAR) studies focus on optimizing the propanoic acid side chain to enhance target engagement.

Emerging applications extend beyond traditional drug discovery. A 2024 Nature Chemical Biology publication highlighted its use as a molecular glue degrader, where it facilitated neo-protein-protein interactions between E3 ubiquitin ligases and oncogenic targets. This innovative approach demonstrates the compound's versatility in chemical biology tools development.

In conclusion, 2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propanoic acid represents a multifaceted scaffold with significant potential in medicinal chemistry and chemical biology. Ongoing research aims to expand its therapeutic applications through targeted derivatization and mechanistic studies. The compound's unique structural attributes and demonstrated biological activities warrant continued investigation as both a therapeutic agent and a chemical probe.

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